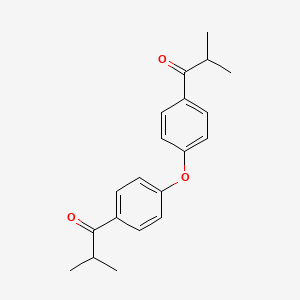
1,1'-(Oxybis(4,1-phenylene))bis(2-methylpropan-1-one)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1'-(Oxybis(4,1-phenylene))bis(2-methylpropan-1-one), also known as bis(4-methyl-2-oxyphenyl) ketone, is a chemical compound that is widely used in scientific research. It is a yellowish powder that is soluble in organic solvents and has a molecular weight of 338.41 g/mol. This compound has gained significant attention due to its unique properties and its potential applications in various fields of study.
Applications De Recherche Scientifique
Chemical Properties and Storage
This compound, also known by its CAS Number: 157891-84-4, has a molecular weight of 310.39 . It is a pale-yellow to yellow-brown solid that should be stored at room temperature .
Safety Information
The compound is marked with an exclamation mark pictogram, indicating that it may be harmful if swallowed . Precautionary measures include wearing protective gloves and eye protection .
Synthesis of New Materials
The compound can be used in the synthesis of new materials. For example, it has been used in the synthesis of a perfluoropyridine end-capped bisphenol, a new type of monomer for nucleophilic aromatic substitution polymerizations .
Use in Organofluorine Chemistry
The compound has potential applications in organofluorine chemistry. Organofluorine compounds are known for their high thermal and chemical stability, making them useful in a variety of applications, including the development of new polymers .
Use in Catalysis
There is potential for this compound to be used in catalysis, as suggested by a reference to its use in Applied Catalysis .
Schiff Base Compound Applications
The structure of this compound suggests it could be used in the formation of Schiff base compounds, which are an important group in chemistry. Bis-carbazones, a type of Schiff base compound, can be formed by connecting via a ring or C—C bond to carbazone moieties having four coordinated sites. These tetradentate ligands can be used to entrap metal ions to form square-planer complexes .
Propriétés
IUPAC Name |
2-methyl-1-[4-[4-(2-methylpropanoyl)phenoxy]phenyl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O3/c1-13(2)19(21)15-5-9-17(10-6-15)23-18-11-7-16(8-12-18)20(22)14(3)4/h5-14H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRKDQNZHZMURGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1'-(Oxybis(4,1-phenylene))bis(2-methylpropan-1-one) | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,2-Difluoroethyl)-N-[1-(1-methylpyrazol-3-yl)ethyl]prop-2-enamide](/img/structure/B2488499.png)
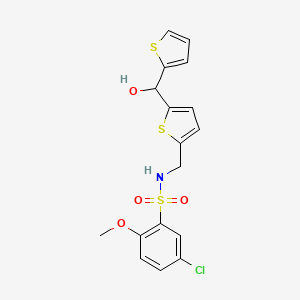
![2-{[2-(1,3-Benzoxazol-2-yl)propan-2-yl]amino}phenol](/img/structure/B2488504.png)
![7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-[(2-methylprop-2-en-1-yl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2488505.png)
![Methyl 2-amino-3-(5H-pyrrolo[2,3-b]pyrazin-7-yl)propanoate](/img/structure/B2488506.png)
![N-(3-chloro-4-methylphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)
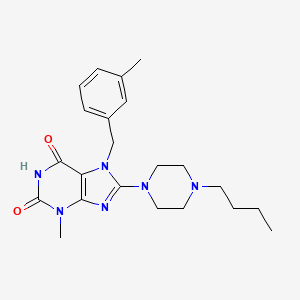
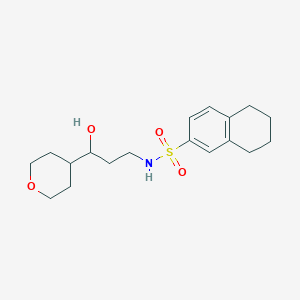
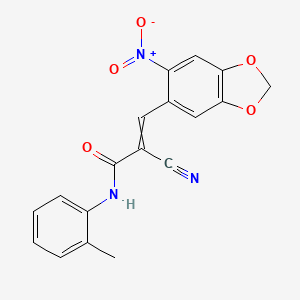
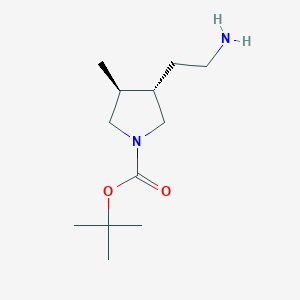

![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2488516.png)

![1-(4-Fluorophenyl)-2-{1-[(6-methanesulfonylpyridin-3-yl)sulfonyl]pyrrolidin-2-yl}ethan-1-one](/img/structure/B2488519.png)